![molecular formula C19H13BrF2N4O2S2 B12131829 N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131829.png)

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

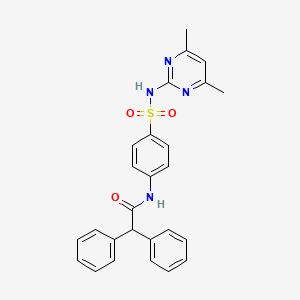

N-(2-ブロモ-4,6-ジフルオロフェニル)-2-{[4-(フラン-2-イルメチル)-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、臭素、フッ素、フラン、チオフェン、トリアゾールなど、さまざまな官能基を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

N-(2-ブロモ-4,6-ジフルオロフェニル)-2-{[4-(フラン-2-イルメチル)-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数のステップを伴います。

トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なジカルボニル化合物との環化反応によって合成できます。

フラン基とチオフェン基の導入: フラン基とチオフェン基は、通常、ハロゲン化前駆体とパラジウム触媒カップリング反応を用いた一連の置換反応によって導入できます。

スルファニル基の結合: スルファニル基は、通常、求核置換反応によって導入されます。

アセトアミド結合の形成: 最後のステップは、通常、アミンとアシルクロリドを用いたアミド化反応によって、アセトアミド結合を形成することです。

工業生産方法

この化合物の工業生産方法では、収率を最大化し、コストを最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、高度な触媒、自動合成技術の使用が含まれる可能性があります。

化学反応の分析

反応の種類

N-(2-ブロモ-4,6-ジフルオロフェニル)-2-{[4-(フラン-2-イルメチル)-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために、酸化することができます。

還元: 還元反応は、特定の官能基を除去したり、別の形に変換したりするために使用できます。

置換: この化合物は、特に臭素とフッ素部位で、新しい基を導入するために、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウム、水素化ホウ素ナトリウム、パラジウム触媒を用いた水素ガスなどがあります。

置換: 置換反応の一般的な試薬には、ハロゲン化化合物、有機金属試薬、強塩基などがあります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によって、追加の水酸基またはカルボニル基を持つ化合物が生成される可能性があり、還元によって、官能基が少なくなるか、異なる官能基を持つ化合物が生成される可能性があります。

科学研究への応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。

生物学: この化合物は、生化学プローブとして、または生物学的プロセスを研究するためのツールとして、可能性があります。

医学: この化合物は、特に特定の生物学的標的に対する相互作用の可能性について、医薬品として調査することができます。

工業: この化合物は、新素材の開発や工業プロセスにおける触媒として、応用できる可能性があります。

科学的研究の応用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its potential to interact with specific biological targets.

Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

作用機序

N-(2-ブロモ-4,6-ジフルオロフェニル)-2-{[4-(フラン-2-イルメチル)-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、その特定の用途によって異なります。医薬品の文脈では、この化合物は特定の酵素または受容体と相互作用し、その活性を調節することで治療効果をもたらす可能性があります。関与する分子標的と経路は、特定の生物学的文脈によって異なります。

類似化合物の比較

類似化合物

N-(2-ブロモ-4,6-ジフルオロフェニル)-2-{[4-(フラン-2-イルメチル)-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド: は、次のようなトリアゾール環を特徴とする他の化合物と似ています。

独自性

N-(2-ブロモ-4,6-ジフルオロフェニル)-2-{[4-(フラン-2-イルメチル)-5-(チオフェン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドを際立たせているのは、独自の官能基の組み合わせであり、これにより、独特の化学的性質と生物学的性質がもたらされる可能性があります。フラン基とチオフェン基の両方と、トリアゾール環の存在は、生物学的標的とのユニークな相互作用と、異なる化学反応性を生み出す可能性があります。

類似化合物との比較

Similar Compounds

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is similar to other compounds that feature a triazole ring, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer unique chemical and biological properties. The presence of both furan and thiophene groups, along with the triazole ring, may result in unique interactions with biological targets and distinct chemical reactivity.

特性

分子式 |

C19H13BrF2N4O2S2 |

|---|---|

分子量 |

511.4 g/mol |

IUPAC名 |

N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H13BrF2N4O2S2/c20-13-7-11(21)8-14(22)17(13)23-16(27)10-30-19-25-24-18(15-4-2-6-29-15)26(19)9-12-3-1-5-28-12/h1-8H,9-10H2,(H,23,27) |

InChIキー |

VGQPZYYIWNFDLP-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=CS4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131750.png)

![3-[(4-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B12131758.png)

![4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12131759.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12131760.png)

![2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12131773.png)

![9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131796.png)

![methyl (2E)-3-[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]prop-2-enoate](/img/structure/B12131797.png)

![(5Z)-2-(2-bromophenyl)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131807.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12131813.png)

![(2E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B12131822.png)

![(5Z)-2-(2-bromophenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131835.png)